molecular formula C18H18N4O3 B2564268 1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea CAS No. 899745-92-7

1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea

Cat. No.: B2564268
CAS No.: 899745-92-7
M. Wt: 338.367
InChI Key: UXGVGUDIURALFB-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a phthalazinone moiety linked through a urea bridge.

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the ethoxyphenyl intermediate: This step involves the reaction of 4-ethoxyphenylamine with an appropriate reagent to introduce the ethoxy group.

    Synthesis of the phthalazinone intermediate: This step involves the preparation of 4-oxo-3,4-dihydrophthalazin-1-ylmethylamine through a series of reactions starting from phthalic anhydride.

    Coupling reaction: The final step involves the coupling of the ethoxyphenyl intermediate with the phthalazinone intermediate in the presence of a coupling agent such as carbonyldiimidazole to form the desired urea compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or phthalazinone rings are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical assays.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea can be compared with other similar compounds, such as:

    1-(4-methoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and properties.

    1-(4-fluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea: The presence of a fluorine atom can influence the compound’s electronic properties and interactions with molecular targets.

    1-(4-methylphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea: The methyl group may alter the compound’s hydrophobicity and binding affinity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-25-13-9-7-12(8-10-13)20-18(24)19-11-16-14-5-3-4-6-15(14)17(23)22-21-16/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGVGUDIURALFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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